Histamine Dihydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(1H-imidazol-5-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.2ClH/c6-2-1-5-3-7-4-8-5;;/h3-4H,1-2,6H2,(H,7,8);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZMYIBUHIPZOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058767 | |
| Record name | 1H-Imidazole-4-ethanamine, dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56-92-8 | |
| Record name | Histamine dihydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazole-5-ethanamine, hydrochloride (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Imidazole-4-ethanamine, dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-imidazol-4-ylethylamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.272 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | HISTAMINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3POA0Q644U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Pharmacology of Histamine Dihydrochloride
Receptor Interactions and Binding Specificity
Histamine (B1213489) dihydrochloride (B599025) exerts its biological effects by binding to and activating its specific receptors, which are differentially expressed across various cell types and tissues. nih.gov The four identified histamine receptors—H1, H2, H3, and H4—are all GPCRs, yet they differ significantly in their signaling pathways and physiological functions. wikipedia.org This differential expression and signaling capacity allows for the pleiotropic effects of histamine throughout the body.
Histamine H1 Receptor Modulation and Physiological Responses
The histamine H1 receptor is widely distributed on smooth muscle cells, endothelial cells, and neurons in the central nervous system. wikipedia.orgpatsnap.com Activation of H1 receptors by histamine dihydrochloride initiates a cascade of physiological responses primarily associated with allergic and inflammatory reactions. news-medical.netpatsnap.com
Key physiological responses mediated by H1 receptor activation include:
Smooth muscle contraction: This leads to effects such as bronchoconstriction and intestinal cramping. wikipedia.org
Increased vascular permeability: This results in the leakage of fluid from blood vessels into surrounding tissues, causing edema. wikipedia.org
Vasodilation: The widening of blood vessels contributes to flushing and a drop in blood pressure. wikipedia.orgnews-medical.net
Sensory nerve stimulation: This manifests as itching and pain. wikipedia.org
Immune cell modulation: H1 receptor activation can influence the maturation of dendritic cells and modulate the balance between Th1 and Th2 immune responses.
At the cellular level, the binding of histamine to the H1 receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). nih.gov This signaling pathway ultimately leads to the observed physiological effects. For instance, in atrial cells, H1 receptor stimulation has been shown to enhance the slow component of the delayed rectifier K+ current (IKs) and inhibit the rapid component (IKr) through different intracellular mechanisms. nih.gov
Histamine H2 Receptor Activation and Intracellular Signaling
The histamine H2 receptor is prominently found on gastric parietal cells, but also on cardiac muscle cells, smooth muscle cells, and immune cells. scbt.comnih.gov Its activation by this compound is classically associated with the stimulation of gastric acid secretion. wikipedia.org However, its roles extend to modulating immune responses and cardiovascular function. wikipedia.orgnih.gov
The primary signaling pathway activated by the H2 receptor involves the Gs protein. Upon histamine binding, the Gs protein activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.org cAMP then acts as a second messenger, activating protein kinase A (PKA). wikipedia.org PKA proceeds to phosphorylate various downstream proteins, leading to specific cellular responses. wikipedia.org For example, in gastric parietal cells, this cascade results in the stimulation of the H+/K+ ATPase pump and subsequent acid secretion. wikipedia.org Studies have also shown that H2 receptor overexpression can lead to increased basal cAMP levels. nih.govconicet.gov.ar
Interestingly, research indicates that the H2 receptor can also couple to other signaling pathways. In some cell types, such as human HL-60 promyelocytic leukemia cells, H2 receptor activation has been shown to mobilize intracellular calcium, suggesting a link to phospholipase C activation independent of the cAMP pathway. nih.govresearchgate.net This suggests that H2 receptors can be coupled to different G-proteins to activate both adenylyl cyclase and phospholipase C. nih.govresearchgate.net
Histamine H2 receptor activation has been shown to exert immunomodulatory effects, including the downregulation of certain pro-inflammatory cytokines. uzh.ch In monocytes, H2 receptor stimulation can inhibit the production of pro-inflammatory cytokines such as IL-1-like activity, TNF-α, IL-12, and IL-18, while simultaneously enhancing the secretion of the anti-inflammatory cytokine IL-10. uzh.ch This effect is mediated through the H2 receptor, as it can be blocked by H2 receptor antagonists. nih.gov
Furthermore, histamine, via H2 receptors, can suppress the lipopolysaccharide (LPS)-induced expression of IL-6 in myeloid cells. nih.gov This suggests a role for H2 receptor signaling in mitigating certain inflammatory responses. The mechanism involves the inhibition of reactive oxygen species formation in monocytes, which protects natural killer (NK) cells and T cells from oxidative damage. nih.govresearchgate.net
Cyclic Adenosine Monophosphate (cAMP) Signaling Cascade
Histamine H3 Receptor Dynamics and Autoreceptor Functions
The histamine H3 receptor is primarily expressed in the central nervous system (CNS), with lower levels found in the peripheral nervous system. wikipedia.org A key feature of the H3 receptor is its function as a presynaptic autoreceptor on histaminergic neurons. wikipedia.orgresearchgate.net In this capacity, it provides negative feedback to inhibit the synthesis and release of histamine. wikipedia.org
Beyond its role as an autoreceptor, the H3 receptor also functions as a heteroreceptor on other non-histaminergic neurons. wikipedia.orgresearchgate.net This allows it to presynaptically inhibit the release of a variety of other neurotransmitters, including:
GABA
Noradrenaline
Serotonin wikipedia.orgpatsnap.com
The H3 receptor is coupled to the Gi/o protein. researchgate.net Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. wikipedia.org This inhibitory signaling mechanism underlies its role in modulating neurotransmitter release. The unique distribution and function of the H3 receptor make it a significant target for influencing neuronal activity and communication within the CNS. nih.gov
Histamine H4 Receptor Involvement in Immune Cell Modulation
The histamine H4 receptor is the most recently discovered histamine receptor and is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, dendritic cells, and T cells. nih.govnih.gov This expression pattern strongly implicates the H4 receptor in the regulation of immune and inflammatory processes. nih.govnih.gov
Activation of the H4 receptor by this compound has been shown to mediate several key immune functions:
Chemotaxis: It induces the migration of immune cells, such as mast cells and eosinophils, to sites of inflammation. nih.govcapes.gov.br
Cytokine Production: H4 receptor activation can modulate the production of various cytokines, contributing to the inflammatory response. patsnap.com
Immune Response Amplification: By recruiting and activating immune cells, the H4 receptor can amplify histamine-mediated immune responses, potentially leading to chronic inflammation. nih.govcapes.gov.br
The H4 receptor couples to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. frontiersin.org It also mobilizes intracellular calcium. nih.gov The H4 receptor exhibits a higher affinity for histamine compared to the H1 receptor. nih.gov Its distinct role in the immune system has designated it as the "immune system histamine receptor," highlighting its importance as a potential target for modulating inflammatory and allergic conditions. nih.govcapes.gov.br
Intracellular Signaling Mechanisms
The binding of this compound to its receptors initiates a cascade of intracellular events that ultimately modulate cellular function. patsnap.com These signaling pathways are complex and receptor-specific, involving the regulation of reactive oxygen species and the modulation of cellular activities through secondary messengers. patsnap.comaai.org
Reactive Oxygen Species (ROS) Regulation
This compound has been shown to be a potent inhibitor of reactive oxygen species (ROS) production, particularly in myeloid cells. aai.orgmedchemexpress.com This regulation of ROS is a key component of its immunomodulatory effects.
Myeloid cells, such as monocytes and macrophages, are a significant source of ROS, which can have immunosuppressive effects in the tumor microenvironment. aai.orgnih.gov this compound, acting primarily through H2 receptors, inhibits the activity of NADPH oxidase, a key enzyme responsible for ROS generation in these cells. aai.orgnih.gov This inhibition of ROS production by myeloid cells is crucial for protecting other immune cells from oxidative stress. nih.govresearchgate.net Studies have shown that this compound can prevent the apoptosis of natural killer (NK) cells induced by ROS-producing acute myeloid leukemia (AML) cells. haematologica.org Specifically, in myelomonocytic (M4) and monocytic (M5) subtypes of AML, which express H2 receptors, this compound effectively reduces ROS formation. haematologica.org
The excessive production of ROS by myeloid cells can impair the function of lymphocytes, such as T cells and NK cells, and even induce their apoptosis. nih.govnih.gov this compound protects these crucial immune effector cells from oxidative stress, thereby preserving their anti-tumor activity. researchgate.netnih.gov By inhibiting ROS production, this compound allows cytokines like interleukin-2 (B1167480) (IL-2) to effectively activate NK and T cells. nih.govresearchgate.net Research has demonstrated that this compound can reverse the anergy and apoptosis induced by monocyte-derived ROS in T cells and NK cells. nih.gov Furthermore, it maintains the viability and cytotoxic function of CD8+/45RA+ T cells, which have spontaneous reactivity against AML blasts, in the presence of oxidative stress. ashpublications.orgresearchgate.net This protective effect is critical for the efficacy of immunotherapy in cancer treatment. researchgate.net
Inhibition of Myeloid Cell-Derived ROS Production
Modulation of Cellular Activities via Secondary Messengers
The interaction of this compound with its receptors triggers intracellular signaling cascades involving secondary messengers, which in turn regulate a wide array of cellular activities. patsnap.com The specific signaling pathway activated depends on the receptor subtype involved.
H1 Receptor: Activation of the H1 receptor is linked to the Gq/11 protein, which stimulates phospholipase C. frontiersin.orgbiomedpharmajournal.org This leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of calcium from intracellular stores, while DAG activates protein kinase C. biomedpharmajournal.org These pathways are involved in processes like vasodilation and increased vascular permeability. patsnap.com
H2 Receptor: The H2 receptor is coupled to the Gs protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. conicet.gov.arpatsnap.com Elevated cAMP acts as a secondary messenger that modulates various cellular functions, including the reduction of pro-inflammatory cytokine production and the inhibition of certain aspects of cellular immunity. patsnap.com
H4 Receptor: The H4 receptor is coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to decreased cAMP levels. conicet.gov.arfrontiersin.org It can also lead to increased intracellular calcium and activation of the MAPK pathway. conicet.gov.ar
Effects on Cellular Processes
The intracellular signaling events initiated by this compound translate into significant effects on various cellular processes, most notably tumor cell apoptosis.
Impact on Tumor Cell Apoptosis
The role of this compound in tumor cell apoptosis is multifaceted and can be both direct and indirect. Indirectly, by protecting immune cells like NK cells and T cells from ROS-induced apoptosis, this compound enhances their ability to kill tumor cells. nih.goviiarjournals.org
Direct effects on tumor cell apoptosis appear to be context-dependent and can vary based on the cancer type and the histamine receptors expressed. For instance, in some hepatocellular carcinoma cell lines, histamine has been shown to increase apoptosis through the H1 receptor. nih.gov Conversely, in other cancer cell lines, histamine's effect on apoptosis is less clear or may be linked to the inhibition of cell proliferation. For example, in some gastric cancer cells, H2 receptor antagonists have been shown to induce apoptosis. nih.gov The combination of this compound with other agents, such as doxorubicin, has been shown to increase apoptosis in gastric cancer cells. researchgate.net Furthermore, in certain subtypes of acute myeloid leukemia (AML), particularly the M4 and M5 subtypes, this compound can inhibit the production of ROS by the leukemic cells themselves, which in turn prevents the apoptosis of adjacent NK cells, thereby promoting an anti-leukemic immune response. haematologica.org
Table 1: Summary of this compound's Effects on ROS and Apoptosis This table provides a summary of the key findings discussed in the article.
| Cellular Process | Key Findings | Primary Receptor Involved | References |
|---|---|---|---|
| Inhibition of Myeloid Cell ROS Production | Inhibits NADPH oxidase in monocytes and macrophages, reducing ROS generation. | H2 | aai.orgnih.gov |
| Protection of Lymphocytes from Oxidative Stress | Prevents ROS-induced anergy and apoptosis in T cells and NK cells. | H2 | researchgate.netnih.gov |
| Impact on Tumor Cell Apoptosis | Can indirectly promote tumor cell apoptosis by enhancing immune cell function. Direct effects are cancer-type dependent. | H1, H2 | nih.goviiarjournals.orgresearchgate.net |
Influence on Cell Proliferation and Differentiation Pathways
This compound, as a stable salt of the biogenic amine histamine, exerts complex and often contradictory effects on cell proliferation and differentiation. These actions are contingent upon the cell type, the specific histamine receptor subtypes expressed (H1R, H2R, H3R, and H4R), and the downstream signaling cascades they activate. conicet.gov.ariiarjournals.orgnih.gov The influence of histamine is not universally proliferative or anti-proliferative but is instead a nuanced process of cellular modulation.
Proliferation Pathways:
Histamine's impact on cell proliferation is mediated through multiple, sometimes opposing, signaling pathways linked to its G protein-coupled receptors.
H1 Receptor-Mediated Pathways: Activation of the H1 receptor (H1R) predominantly couples to Gαq/11 proteins, leading to the activation of phospholipase C (PLC). spandidos-publications.com This initiates a cascade involving the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC). spandidos-publications.com In some cellular contexts, such as human adrenocortical H295R cells, this pathway leads to cell cycle arrest in the G2/M phase and an inhibition of proliferation. bioscientifica.com In other instances, studies on CHO cells stably expressing H1R showed that histamine inhibits proliferation in a manner partially dependent on the activation of Rac and JNK small GTPases. nih.govosti.gov Conversely, in certain tumor cells like breast carcinoma and melanoma, H1R activation has been found to stimulate proliferation. spandidos-publications.com Research in HeLa cells has shown that while H1R activation leads to ERK phosphorylation, a classic pro-proliferative signal, the resulting pERK is restricted to the cytosol and does not translocate to the nucleus, leading to an anti-proliferative outcome. nih.gov
H2 Receptor-Mediated Pathways: The H2 receptor (H2R) is classically linked to Gs-protein activation, which stimulates adenylyl cyclase and increases intracellular cyclic AMP (cAMP) levels. conicet.gov.arwikipedia.orgpatsnap.com This elevation in cAMP often has an anti-proliferative effect. For example, in the human pancreatic cancer cell line PANC-1, H2R stimulation increases cAMP, leading to an accumulation of cells in the G0/G1 phase and a reduction in proliferation. iiarjournals.org This inhibitory effect is associated with a decrease in PCNA and Bax expression and an increase in Bcl-xL levels. iiarjournals.org However, the role of H2R is not exclusively inhibitory. In MA-10 Leydig tumor cells, histamine stimulates proliferation through H2R activation, which causes a transient increase in cAMP and subsequent phosphorylation of ERK. oup.com
H4 Receptor-Mediated Pathways: The H4 receptor (H4R), primarily expressed on hematopoietic cells, is also implicated in controlling cell proliferation. nih.govnih.gov In melanoma, H4R expression is inversely correlated with the proliferation marker PCNA, and activation of H4R by histamine leads to a significant reduction in proliferation. frontiersin.org
Interactive Data Table: this compound's Effect on Cell Proliferation
| Cell Line | Receptor Involved | Primary Signaling Pathway | Effect on Proliferation | Reference |
|---|---|---|---|---|
| CHO-H1R | H1R | Gq-PLC, Rac, JNK | Inhibition | nih.govosti.gov |
| HeLa | H1R | PLCβ, Src, PKCδ, MEK | Anti-proliferative | nih.gov |
| H295R Adrenocortical | H1R | Gq-PLC | Inhibition | bioscientifica.com |
| PANC-1 Pancreatic | H2R | Gs-adenylyl cyclase-cAMP | Inhibition | iiarjournals.orgnih.gov |
| MA-10 Leydig Tumor | H2R | Gs-adenylyl cyclase-cAMP, ERK | Stimulation | oup.com |
| Melanoma | H1R | Gq-PLC | Inhibition | nih.gov |
| Melanoma | H2R | Gs-adenylyl cyclase-cAMP | Stimulation | nih.gov |
| Melanoma | H4R | Not specified | Inhibition | frontiersin.org |
Differentiation Pathways:
This compound also plays a significant role in guiding the differentiation of various cell types, including stem cells and cancer cells.
Neuronal and Glial Differentiation: In neural stem cells from the rat cerebral cortex, histamine promotes neuronal differentiation while simultaneously decreasing the proportion of glial (astrocytic) cells. nih.gov This effect is primarily mediated by the H1 receptor. The same study showed that H2 receptor activation was linked to the proliferation of these neural precursors. nih.gov
Myeloid Cell Differentiation: Histamine is a key regulator of myeloid cell differentiation. aai.org In the context of acute myeloid leukemia (AML), this compound promotes the differentiation of monocytic leukemia cells. nih.govfrontiersin.org This process has been shown to be dependent on the presence of the NADPH oxidase 2 (NOX2) enzyme. nih.govfrontiersin.org Studies using the U937 cell line demonstrated that sustained elevation of cAMP via H2R activation can induce terminal differentiation. conicet.gov.ar Furthermore, histamine promotes the maturation of human monocyte-derived dendritic cells, enhancing their antigen-presenting capabilities. aai.org
Oligodendrocyte Differentiation: In contrast to its pro-differentiation role in other cell types, histamine can negatively regulate the differentiation of oligodendrocytes. rupress.org Research has shown that the H2 receptor, through interaction with Axin2, up-regulates the Wnt/β-catenin signaling pathway, which inhibits oligodendrocyte differentiation. rupress.org
Immune Cell Differentiation: The H4 receptor is deeply involved in the differentiation and function of immune cells. nih.gov It plays a role in T-cell differentiation, potentially skewing responses toward a Th2 phenotype, and is crucial for the activation of dendritic cells. nih.govfrontiersin.orgmdpi.com
Interactive Data Table: this compound's Effect on Cell Differentiation
| Cell Type | Receptor Involved | Primary Signaling Pathway | Effect on Differentiation | Reference |
|---|---|---|---|---|
| Rat Neural Stem Cells | H1R | Not specified | Promotes neuronal differentiation | nih.gov |
| Rat Neural Stem Cells | H1R | Not specified | Decreases glial differentiation | nih.gov |
| U937 Myeloid Cells | H2R | Gs-adenylyl cyclase-cAMP | Induces terminal differentiation | conicet.gov.ar |
| Monocytic AML Cells | H2R | NOX2-dependent | Promotes differentiation | nih.govfrontiersin.org |
| Human Monocytes | Not specified | Not specified | Promotes differentiation into Dendritic Cells | aai.org |
| Oligodendrocytes | H2R | Wnt/β-catenin | Negative regulation | rupress.org |
| T-Cells | H4R | Not specified | Modulates T-cell differentiation (Th2) | nih.govfrontiersin.org |
Immunomodulatory Mechanisms of Histamine Dihydrochloride
Natural Killer (NK) Cell Function Enhancement
Histamine (B1213489) dihydrochloride (B599025) plays a crucial role in bolstering the anti-tumor activity of Natural Killer (NK) cells, which are essential components of the innate immune system responsible for eliminating malignant cells. patsnap.com This enhancement is achieved through two principal mechanisms: the direct augmentation of their cytotoxic capabilities and the protection of these cells from oxidative stress.
Augmentation of Cytotoxic Activity
Histamine dihydrochloride has been shown to synergize with cytokines like Interleukin-2 (B1167480) (IL-2) to boost the cytotoxic function of NK cells. nih.govtandfonline.com This synergy is critical because while IL-2 is a potent activator of NK cells, its efficacy can be hampered in the tumor microenvironment. nih.gov Research indicates that this compound helps to restore the antineoplastic, cytotoxic capabilities of NK cells, enabling them to more effectively kill tumor cells. nih.gov In vitro studies have demonstrated that the combination of histamine and IL-2 leads to a significant activation of NK cell cytotoxicity (NKCC). nih.gov Furthermore, in clinical settings, particularly in patients with Acute Myeloid Leukemia (AML), immunotherapy with this compound and low-dose IL-2 has been associated with a notable expansion of functional NK cell populations, specifically the CD56bright subsets. oncotarget.comresearchgate.net This treatment also maintains the expression of activating receptors like NKG2D, NKp30, and NKp46 on NK cells, which are often reduced in cancer patients. oncotarget.comfrontiersin.org
Alleviation of Oxidative Stress in NK Cells
A key mechanism by which this compound enhances NK cell function is by protecting them from the suppressive effects of reactive oxygen species (ROS). aacrjournals.orgnih.gov Myeloid cells, such as monocytes, macrophages, and myeloid-derived suppressor cells (MDSCs), are abundant in the tumor microenvironment and produce ROS via the NADPH oxidase (NOX2) enzyme. nih.govnih.govnih.gov These oxygen radicals can induce dysfunction and apoptosis in NK cells, thereby blunting the anti-tumor immune response. conicet.gov.arashpublications.orgmdpi.com
This compound acts as an inhibitor of NOX2, binding to histamine H2 receptors (H2R) on these myeloid cells and subsequently suppressing the formation and release of ROS. nih.govresearchgate.netfrontiersin.orgnih.gov By mitigating this oxidative stress, this compound safeguards NK cells from inactivation and cell death, allowing them to maintain their cytotoxic activity against malignant cells. patsnap.comashpublications.orgmdpi.com This protective effect is crucial for the efficacy of cytokine-based immunotherapies, as it creates a more favorable environment for NK cell activation and function. nih.gov
T-Cell Response Modulation
This compound also exerts significant influence over the adaptive immune system, specifically by modulating the responses of T lymphocytes. It helps to shift the immune response towards a more effective anti-tumor state and protects T-cells from suppressive mechanisms.
Induction of Type 1 T-Cell Responses (e.g., IFN-γ Production)
This compound promotes the development of Type 1 T-cell responses, which are characterized by the production of cytokines like interferon-gamma (IFN-γ) and are critical for cell-mediated immunity against tumors. aacrjournals.org Clinical studies in melanoma patients have shown that the combination of this compound and IL-2 significantly increases the frequency of IFN-γ-producing CD3+, CD4+, and CD8+ T-cells, a response not observed with IL-2 alone. aacrjournals.orgaai.orgresearchgate.netnih.gov This suggests that this compound helps to skew the T-cell response towards a Th1 phenotype. aai.orgkarger.com The mechanism involves protecting T-cells from monocyte-induced inhibition of IFN-γ secretion. aacrjournals.org In vitro experiments have confirmed that while this compound does not directly alter IFN-γ production in isolated T-cells, it effectively rescues them from the suppressive effects of ROS-producing monocytes. aacrjournals.orgresearchgate.net
Differentiation and Activation of T Lymphocytes
This compound influences the differentiation and activation of T lymphocytes, in part through its effects on antigen-presenting cells (APCs) like dendritic cells (DCs). Histamine can promote the development of monocyte-derived DCs that are more efficient at activating T-cells. aai.org These histamine-induced DCs trigger higher T-cell proliferation and production of cytokines such as IFN-γ. aai.org
Furthermore, histamine can directly influence T-cell activation and differentiation. wikipedia.org It has been suggested that histamine, through its various receptors on T-cells, can modulate their activation state and responsiveness. aini.itnih.gov While some studies point to a complex role with both activating and suppressive effects depending on the context and receptor involved (H1R vs H2R), a significant body of evidence points towards its ability to enhance anti-tumor T-cell responses when used in immunotherapy. karger.comnih.gov
Protection of T-Cells from Myeloid-Derived Immunosuppression
Similar to its protective effect on NK cells, this compound shields T-cells from the immunosuppressive activity of myeloid-derived suppressor cells (MDSCs). nih.govresearchgate.net MDSCs are a heterogeneous population of immature myeloid cells that accumulate in tumor-bearing hosts and suppress T-cell function through various mechanisms, including the production of ROS via NOX2. nih.govfrontiersin.org
By inhibiting NOX2 activity in MDSCs, this compound reduces the formation of these immunosuppressive oxygen species. nih.govresearchgate.netfrontiersin.org This action preserves T-cell function and viability. researchgate.netnih.govnih.gov Studies in murine cancer models have demonstrated that treatment with this compound can reduce the accumulation of MDSCs within tumors and decrease their capacity to suppress T-cell proliferation. nih.govnih.govresearchgate.net This ultimately relieves a major brake on the anti-tumor T-cell response, allowing for more effective immune-mediated clearance of malignant cells. cancerbiomed.org
Research Findings on this compound's Immunomodulatory Effects
| Cell Type | Mechanism | Key Findings | References |
| Natural Killer (NK) Cells | Augmentation of Cytotoxicity | Synergizes with IL-2 to enhance NK cell killing of tumor cells. Expands functional CD56bright NK cell populations. | nih.govtandfonline.comoncotarget.com |
| Alleviation of Oxidative Stress | Inhibits NADPH oxidase (NOX2) in myeloid cells via H2 receptors, reducing ROS production. Protects NK cells from ROS-induced dysfunction and apoptosis. | patsnap.comaacrjournals.orgnih.govashpublications.orgmdpi.com | |
| T-Cells | Induction of Type 1 Responses | Increases frequency of IFN-γ-producing CD4+ and CD8+ T-cells, especially when combined with IL-2. | aacrjournals.orgaai.orgresearchgate.netnih.gov |
| Differentiation & Activation | Promotes maturation of dendritic cells that are more efficient at activating T-cells. | aai.orgwikipedia.org | |
| Protection from Immunosuppression | Inhibits ROS production by Myeloid-Derived Suppressor Cells (MDSCs), protecting T-cells from their suppressive activity. Reduces MDSC accumulation in tumors. | nih.govnih.govnih.govresearchgate.net |
Dendritic Cell (DC) Development and Antigen Presentation
Dendritic cells are potent antigen-presenting cells (APCs) that are crucial for initiating and shaping adaptive immune responses. frontiersin.org this compound has been shown to influence the maturation and function of these critical immune regulators.
Research has demonstrated that histamine can promote the maturation of human dendritic cells derived from monocytes. nih.govnih.gov When human monocytes are cultured with interleukin-4 (IL-4) and granulocyte-macrophage colony-stimulating factor (GM-CSF) to generate DCs, the addition of histamine leads to a significant upregulation of maturation markers. nih.gov These markers include the antigen-presenting molecule HLA-DR and the costimulatory molecules CD86 and CD40. nih.gov This enhanced maturation state suggests that histamine-treated DCs are more capable of activating naive T cells. nih.gov
The mechanism behind this appears to be linked to histamine's ability to inhibit the myeloid NADPH oxidase (NOX2). nih.gov Experiments have shown that histamine's capacity to facilitate myeloid cell maturation is dependent on the cells' ability to produce reactive oxygen species (ROS). nih.gov By targeting NOX2, histamine appears to create a more favorable environment for DC maturation. nih.gov Interestingly, some studies have reported that histamine can also induce the generation of monocyte-derived dendritic cells that express CD14 but not CD1a, an effect mediated through the H2 receptor and the production of interleukin-10 (IL-10). core.ac.uk
| Cell Type | Treatment | Key Findings | Reference |
| Human Monocyte-Derived DCs | Histamine (in vitro) | Increased expression of HLA-DR, CD86, and CD40. | nih.gov |
| Human Monocyte-Derived DCs | Histamine (in vitro) | Promoted maturation, leading to improved T helper cell induction. | nih.gov |
| Myelomonoblastic cells (wild-type vs. NOX2-deficient) | Histamine (in vitro) | Facilitated myeloid cell maturation only in ROS-generating cells. | nih.gov |
| Human Monocyte-Derived DCs | Histamine (in vitro) | Inhibited the generation of CD1a+ mature MoDCs, an effect mediated by IL-10 via the H2 receptor. | core.ac.uk |
The ultimate function of a mature DC is to present antigens to naive T cells and direct their differentiation into specific effector T helper (Th) subsets, such as Th1 or Th2 cells. The cytokine milieu created by the DC is a primary determinant of this polarization. Histamine has been shown to significantly alter the T cell polarizing capacity of DCs. jci.org
DCs matured in the presence of histamine tend to polarize naive CD4+ T cells towards a Th2 phenotype. jci.orgsciopen.com This is characterized by the increased production of Th2-associated cytokines like IL-4, IL-5, and IL-10, and a reduction in the Th1-associated cytokine IFN-γ. jci.org This effect is largely attributed to histamine's ability to modulate the cytokine production of the maturing DCs themselves. Specifically, histamine can reduce the DC's capacity to produce IL-12, a critical cytokine for driving Th1 responses. jci.org This skewing towards a Th2 response can have significant implications in different pathological contexts, such as allergic diseases where Th2 responses are predominant. jci.orgnih.gov However, one study found that the improved maturation of DCs by histamine resulted in an enhanced induction of T helper cells with a Th0 polarity. nih.gov
| Cell Type | Treatment | Effect on Th Polarity | Mechanism | Reference |
| Human Monocyte-Derived DCs | Histamine + LPS (in vitro) | Polarized naive CD4+ T cells toward a Th2 phenotype. | Reduced IL-12 production by DCs. | jci.org |
| Human Monocyte-Derived DCs | Histamine (in vitro) | Improved induction of Th cells with Th0 polarity. | Enhanced DC maturation. | nih.gov |
| T cells | Histamine (in vitro) | Increased proportion of Th2 cells in CD4+ T cells. | Imbalance in secreted immune factors. | sciopen.com |
Promotion of Monocyte-Derived DC Maturation
Interaction with Myeloid-Derived Suppressor Cells (MDSCs)
Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells that accumulate in the tumor microenvironment and suppress anti-tumor immunity. nih.govnih.gov A key mechanism of their immunosuppressive function is the production of reactive oxygen species (ROS) via the NOX2 enzyme, which can inhibit the function of T cells and Natural Killer (NK) cells. nih.govnih.govcancerbiomed.org
This compound acts as an inhibitor of NOX2. nih.govnih.govfrontiersin.org By blocking NOX2 activity, this compound can mitigate the immunosuppressive effects of MDSCs. nih.govnih.gov In vivo studies using murine cancer models (EL-4 lymphoma and 4T1 mammary carcinoma) have shown that treatment with this compound can delay tumor growth. nih.govnih.gov This anti-tumor effect was associated with a reduction in ROS formation by intratumoral MDSCs and a decrease in the accumulation of these suppressor cells within the tumor. nih.govnih.gov Furthermore, this compound treatment reduced the ability of MDSCs to suppress T cell activity ex vivo. nih.govnih.gov The anti-tumor efficacy of this compound was found to be dependent on the presence of NOX2-expressing GR1+ cells. nih.govnih.gov
Clinical data from a trial in acute myeloid leukemia (AML) patients receiving this compound in combination with IL-2 showed a reduction in peripheral monocytic MDSCs (M-MDSCs). nih.govnih.gov A significant reduction in these cells during therapy was associated with a more favorable clinical outcome, suggesting that targeting MDSCs is a key component of this compound's therapeutic effect. nih.govnih.gov
| Cancer Model/Patient Population | Treatment | Key Findings on MDSCs | Reference |
| EL-4 lymphoma & 4T1 mammary carcinoma (mice) | This compound (in vivo) | Delayed tumor growth, reduced intratumoral MDSC ROS formation, and reduced MDSC accumulation. | nih.govnih.gov |
| EL-4 lymphoma (mice) | This compound (in vivo) | Reduced MDSC-induced T cell suppression ex vivo. | nih.govnih.gov |
| Acute Myeloid Leukemia (AML) patients | This compound + IL-2 | Reduction in peripheral CD14+HLA-DR-/low MDSCs; significant reduction correlated with favorable outcome. | nih.govnih.gov |
Vascular Permeability and Blood Flow Modulation in Immunotherapeutic Contexts
The tumor microenvironment often presents physical barriers that can impede the infiltration of immune cells and the delivery of therapeutic agents. Histamine is a well-known mediator that can increase vascular permeability and blood flow. patsnap.comnih.gov This action is primarily mediated through its binding to H1 receptors on the endothelial cells that line blood vessels, leading to vasodilation. patsnap.com
In the context of cancer immunotherapy, this modulation of the vasculature can be beneficial. patsnap.com By increasing vascular permeability, this compound can potentially enhance the delivery of other therapeutic agents, such as chemotherapy drugs or cytokines like IL-2, to the tumor site. patsnap.comresearchgate.netresearchgate.net This effect can disrupt the tumor's physical defenses and facilitate a more robust anti-tumor response. researchgate.net For instance, histamine has been shown to disrupt the monolayer of gastric cancer cells in vitro, leading to a reduction in the tight junction protein ZO-1, which could facilitate drug penetration. researchgate.netresearchgate.net The increase in blood flow and disruption of the endothelial barrier are key mechanisms by which histamine exerts this effect. nih.gov
Therapeutic Research Applications of Histamine Dihydrochloride
Oncology Research
Acute Myeloid Leukemia (AML) Immunotherapy
Histamine (B1213489) dihydrochloride (B599025) has been extensively studied as a component of immunotherapy for acute myeloid leukemia (AML), a cancer of the blood and bone marrow. nihr.ac.uk The primary goal of its use in this context is to prevent relapse in patients who have achieved complete remission (CR) after initial chemotherapy. mdpi.comnih.gov The combination of histamine dihydrochloride with low-dose IL-2 has been developed as a maintenance therapy to help the immune system eliminate any remaining leukemia cells. nihr.ac.ukeuropa.eu
A major challenge in AML treatment is the high rate of relapse even after successful initial chemotherapy. nih.gov Immunotherapy with this compound and low-dose IL-2 has emerged as a strategy to address this. mdpi.comnih.gov This combination therapy is designed to be administered in the post-consolidation phase to maintain remission. mdpi.com The underlying principle is that this compound counters the immunosuppressive effects of myeloid-derived suppressor cells (MDSCs) by inhibiting NADPH oxidase 2 (NOX2), an enzyme that produces immunosuppressive ROS. mdpi.comnih.gov This allows the co-administered IL-2 to more effectively activate anti-leukemic lymphocytes, such as NK cells and T cells, to eradicate residual cancer cells. nih.govresearchgate.net
A significant phase 3 clinical trial involving 320 AML patients in remission demonstrated that maintenance therapy with this compound and IL-2 significantly improved leukemia-free survival (LFS) compared to no treatment. ashpublications.orgdiva-portal.org For patients in their first complete remission (CR1), the three-year LFS was 40% in the treatment group versus 26% in the control group. ashpublications.orgdiva-portal.org Research has also indicated that this immunotherapy approach may be particularly effective at preventing late molecular relapses. nih.gov
| Patient Group | Treatment | 3-Year Leukemia-Free Survival (LFS) | Reference |
|---|---|---|---|
| CR1 Patients (n=261) | HDC + IL-2 | 40% | ashpublications.org, diva-portal.org |
| CR1 Patients (n=261) | No Treatment (Control) | 26% | ashpublications.org, diva-portal.org |
Further research has delved into the efficacy of this compound and IL-2 immunotherapy in specific molecular subgroups of AML. Post-hoc analyses of clinical trial data have suggested a pronounced benefit in patients with normal karyotype (NK-AML), which lacks chromosomal aberrations. nih.govtandfonline.comtandfonline.com This efficacy is particularly notable in younger patients (under 60 years old). nih.govtandfonline.com
| Endpoint | HDC + IL-2 | Control | Reference |
|---|---|---|---|
| Median Overall Survival (OS) | 47 months | 16 months | nih.gov |
| Median Relapse-Free Survival (RFS) | 23 months | 7 months | nih.gov |
Relapse Prevention Strategies
Malignant Melanoma Treatment Adjuvant Strategies
This compound has also been investigated as an adjuvant to immunotherapy, primarily with IL-2, for the treatment of malignant melanoma. tandfonline.comiiarjournals.org The rationale is similar to its use in AML: to counteract the immunosuppressive tumor microenvironment and enhance the efficacy of cytokine therapy. iiarjournals.orgascopubs.org Preclinical studies suggested that histamine could protect T cells and NK cells from inhibition by monocyte-derived reactive oxygen species, thereby synergizing with IL-2 to activate an anti-tumor immune response. aacrjournals.org
| Treatment Group | Outcome | P-value | Reference |
|---|---|---|---|
| IL-2 + this compound | Significantly improved overall survival | 0.004 | nih.gov, ascopubs.org |
| IL-2 Alone | - | - | nih.gov, ascopubs.org |
Renal Cell Carcinoma Research
The potential of this compound as an adjunct to IL-2 therapy has also been explored in patients with metastatic renal cell carcinoma (mRCC). tandfonline.comnih.gov The rationale is based on the same principle of protecting NK and T cells from oxidative damage to improve the efficacy of IL-2. nih.govnih.gov
Two parallel randomized phase II trials were conducted to evaluate this combination. nih.govnih.gov One study, conducted in Denmark with 63 patients, showed a statistically significant improvement in 1-year survival for the group receiving IL-2 plus this compound (76%) compared to the group receiving IL-2 alone (47%). nih.govnih.gov This study also reported a trend towards improved median survival (18.3 vs 11.4 months) and clinical benefit. nih.govnih.gov However, a similar trial conducted in the UK with 41 patients did not show a benefit for the combination therapy across any endpoints. nih.govnih.gov Due to these conflicting results, the role of this compound in the treatment of mRCC remains less clear, and it has been suggested that further phase III trials are needed to clarify its potential benefit. tandfonline.comnih.govnih.gov
| Endpoint | IL-2 + HDC | IL-2 Alone | P-value | Reference |
|---|---|---|---|---|
| 1-Year Survival | 76% | 47% | 0.03 | nih.gov, nih.gov |
| Median Survival | 18.3 months | 11.4 months | 0.07 | nih.gov, nih.gov |
Pancreatic Cancer Adjuvant Approaches
Pancreatic cancer is known for its aggressive nature and resistance to conventional therapies. iiarjournals.org Research has explored the effects of histamine on pancreatic cancer cells, with studies showing that it can inhibit the proliferation of the PANC-1 human pancreatic carcinoma cell line. iiarjournals.org This inhibitory effect is mediated through the H2 histamine receptor and is associated with an arrest of the cell cycle in the G0/G1 phase. iiarjournals.org Furthermore, histamine has been shown to modulate the expression of proteins in the Bcl-2 family, which are involved in the regulation of cell death. iiarjournals.org
In preclinical models, the combination of the H3 receptor antagonist/H4 receptor agonist clobenpropit (B1669187) with the chemotherapy drug gemcitabine (B846) led to a reduction in tumor growth and an increase in apoptosis in pancreatic cancer xenografts in mice. frontiersin.org These findings suggest a potential role for modulating histamine receptor activity in pancreatic cancer treatment. The four subtypes of histamine receptors have been identified in PANC-1 cells, where their activation has different effects on cell growth. Proliferation is increased through H3 receptors, while it is decreased by H1, H2, and H4 receptors. nih.gov
Table 1: Effects of Histamine Receptor Modulation in Pancreatic Cancer Research
| Histamine Receptor | Effect on Pancreatic Cancer Cell Proliferation | Investigated Mechanism of Action |
| H1 Receptor | Diminished | - |
| H2 Receptor | Diminished | G0/G1 phase arrest, decreased phosphoactivated ERK1/ERK2, modulation of Bcl-2 family proteins. nih.gov |
| H3 Receptor | Augmented | - |
| H4 Receptor | Diminished | - |
Combination with Immune Checkpoint Inhibitors in Metastatic Cancer
A significant area of research has been the combination of this compound with immune checkpoint inhibitors (ICIs) and other immunotherapies for metastatic cancer. This compound is believed to enhance the efficacy of treatments like interleukin-2 (B1167480) (IL-2) by protecting T lymphocytes and natural killer (NK) cells from oxidative stress-induced damage. nih.govresearchgate.net This protective effect is achieved by inhibiting the production of reactive oxygen species (ROS) by monocytes and macrophages through the H2 receptor. nih.govuca.edu.ar
Clinical trials have investigated this combination in various cancers, including metastatic melanoma and acute myeloid leukemia (AML). nih.govresearchgate.net In patients with metastatic melanoma, combining this compound with IL-2 has been shown to increase type 1 T-cell responses and promote the induction of melanoma-specific T-cells. nih.gov A phase II study in patients with stage IV melanoma treated with this compound, IL-2, and interferon-alpha reported tumor responses and the treatment was found to be safe and well-tolerated. nih.gov
Neurological Disorders Research
The role of histamine as a neurotransmitter in the central nervous system has prompted investigations into its therapeutic potential for various neurological disorders. wikipedia.org
Multiple Sclerosis (MS) Therapy Investigations
Histamine is being studied for the treatment of multiple sclerosis (MS). Research suggests that histamine may have a therapeutic role in MS through several potential mechanisms, including the augmentation of subnormal cerebral tissue levels of histamine, improved electrical function of demyelinated fibers, increased cerebral blood flow, suppression of autoimmune responses, and stimulation of remyelination. researchgate.net
The different histamine receptors appear to play distinct roles in the context of MS. The H1 and H4 receptors are thought to potentially increase the permeability of the blood-brain barrier, which could worsen inflammation. wikipedia.org In contrast, the H2 and H3 receptors are considered potentially helpful in treating MS. wikipedia.org Preclinical studies have explored novel compounds with dual activity as S1P receptor agonists and histamine H3 receptor antagonists, which have shown protective effects in a mouse model of MS. nih.gov
Neuroinflammation and Cognitive Function Studies
Histamine plays a significant role in regulating neuroinflammatory processes, particularly the function of microglia, the primary immune cells of the central nervous system. frontiersin.org Studies have shown that histamine can modulate microglial activation and the production of both pro- and anti-inflammatory cytokines. frontiersin.org For instance, histamine can reduce the production of pro-inflammatory cytokines like IL-1β in response to inflammatory stimuli. frontiersin.org
The histaminergic system is also implicated in cognitive functions such as memory and attention. frontiersin.org Histamine H3 receptor antagonists, for example, have been shown to have cognitive-enhancing effects in preclinical models. frontiersin.org This has led to research into the potential of targeting the histaminergic system for disorders associated with cognitive impairments.
Table 2: Role of Histamine Receptors in Neuroinflammation
| Histamine Receptor | Effect on Microglial Function |
| H1 Receptor | Can trigger the release of pro-inflammatory cytokines (TNF-α, IL-6). frontiersin.org |
| H2 Receptor | Agonists can increase the release of the anti-inflammatory cytokine IL-10. frontiersin.org |
| H3 Receptor | Agonists can increase the release of the anti-inflammatory cytokine IL-10. frontiersin.org |
| H4 Receptor | Can trigger the release of pro-inflammatory cytokines (TNF-α, IL-6). frontiersin.org |
Research in Autism Spectrum Disorder (ASD) Pathophysiology
The histaminergic system has been implicated in the pathophysiology of Autism Spectrum Disorder (ASD). adu.ac.ae ASD is a neurodevelopmental disorder characterized by impairments in social interaction and communication. adu.ac.ae Research has pointed to the potential involvement of histamine in the core symptoms of ASD.
Preclinical studies using animal models of ASD have shown that modulating the histaminergic system can have beneficial effects. For instance, histamine H3 receptor antagonists have been found to improve sociability and reduce repetitive behaviors in a mouse model of ASD. adu.ac.aenih.gov Furthermore, compounds with dual activity, such as antagonists of both histamine H3 and dopamine (B1211576) D2/D3 receptors, have been shown to ameliorate autistic-like behaviors in animal models. mdpi.com These findings suggest that targeting the histaminergic system, possibly in combination with other neurotransmitter systems, could be a promising therapeutic strategy for ASD. adu.ac.ae
Role in Migraine Pathogenesis and Prevention Research
Histamine is believed to play a crucial role in the pathogenesis of migraines by sustaining neurogenic inflammation. researchgate.netnih.gov The interaction between mast cells and calcitonin gene-related peptide (CGRP) can lead to the sensitization of trigeminal nerves, a key process in migraine. researchgate.netnih.gov
Research has explored the potential of low-dose histamine for migraine prevention. nih.gov Small clinical trials have suggested that low doses of histamine may be effective in preventing migraines, possibly through its action on the H3 receptor, which can act to lower the release of histamine and other neurotransmitters. nih.gov The histaminergic system's interaction with multiple regions in the central nervous system suggests it may modulate the migraine response. nih.gov
Other Emerging Therapeutic Areas
Potential Radioprotective Effects in Radiotherapy
Radiotherapy is a cornerstone of cancer treatment, but its efficacy is often limited by damage to surrounding healthy tissues. Research has focused on identifying radioprotective agents that can mitigate this damage. This compound has emerged as a candidate, with studies indicating its ability to protect highly radiosensitive tissues. conicet.gov.ar
Preclinical studies in animal models have demonstrated that histamine administration can significantly protect the small intestine and bone marrow from the detrimental effects of high-dose radiation. conicet.gov.aruca.edu.ar In irradiated rats, treatment with histamine reduced radiation-induced mucosal atrophy, edema, and vascular damage in the small intestine. semanticscholar.org This was associated with a significant increase in the number of crypts per circumference compared to untreated irradiated animals. semanticscholar.org Furthermore, histamine treatment was found to decrease the frequency of micronuclei formation, an indicator of chromosomal damage, and attenuate the immunoreactivity of 8-OHdG, a marker of oxidative DNA damage. semanticscholar.org
In the bone marrow of both mice and rats, histamine treatment substantially reduced the degree of aplasia, edema, and vascular damage caused by ionizing radiation. tandfonline.comcrescenti.com.ar It helped preserve medullar components, leading to an increased number of megakaryocytes and myeloid cells. tandfonline.com This protective effect is linked to an increased proliferation rate of bone marrow cells, as evidenced by enhanced expression of Proliferating Cell Nuclear Antigen (PCNA) and increased incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), both markers of cell proliferation. crescenti.com.ar These findings suggest that histamine may help maintain the regenerative capacity of these vital tissues during radiotherapy. conicet.gov.arcrescenti.com.ar
The potential of histamine as a radioprotector is particularly noteworthy because it has been used in clinical trials for other cancer therapies and has shown a favorable safety profile. conicet.gov.arsemanticscholar.org This suggests that it could potentially be used to increase the therapeutic index of radiotherapy, allowing for more effective tumor targeting while minimizing harm to normal tissues. crescenti.com.ar
Table 1: Radioprotective Effects of Histamine in Preclinical Models
| Tissue | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Small Intestine | Rat | Reduced mucosal atrophy, edema, and vascular damage. Increased number of crypts. | semanticscholar.org |
| Small Intestine | Rat | Decreased frequency of micronuclei formation and reduced oxidative DNA damage. | semanticscholar.org |
| Bone Marrow | Mouse & Rat | Reduced aplasia, edema, and vascular damage. Preserved medullar components. | tandfonline.com |
| Bone Marrow | Mouse | Increased proliferation rate of bone marrow cells. | crescenti.com.ar |
| Salivary Glands | Not Specified | Prevention of functional and histological alterations. | conicet.gov.ar |
Modulation of Anti-Cancer Drug Delivery Mechanisms
The effectiveness of many chemotherapeutic agents is hampered by poor delivery to the tumor site. This compound is being investigated for its potential to enhance the delivery and efficacy of anti-cancer drugs through its effects on the tumor microenvironment.
One of the key mechanisms by which histamine may aid in drug delivery is through its ability to increase vascular permeability. patsnap.comresearchgate.net By acting on histamine H1 receptors on endothelial cells, histamine can induce vasodilation and increase the leakiness of blood vessels. patsnap.com This effect could potentially facilitate the transport of chemotherapeutic agents from the bloodstream into the tumor tissue, thereby increasing their concentration at the site of action. patsnap.comresearchgate.net
Furthermore, histamine has been shown to modulate the immune system in ways that could be beneficial for cancer therapy. It can inhibit the activity of reactive oxygen species (ROS)-producing cells, such as granulocytes and monocytes, which can create an immunosuppressive environment that hinders the function of natural killer (NK) cells and T-cells. patsnap.comnih.gov By protecting these crucial immune cells from oxidative stress, histamine may enhance their ability to attack cancer cells. patsnap.compatsnap.com This immunomodulatory effect is a key rationale for its use in combination with immunotherapies like interleukin-2 (IL-2). patsnap.comnih.gov
Research has also explored the direct interaction of histamine with cancer cells. In some cancer cell lines, histamine has been shown to have antiproliferative effects and can induce cell cycle arrest and apoptosis. uca.edu.ar The specific response often depends on the type of histamine receptors expressed by the cancer cells. uca.edu.ar For instance, in some models of human T-cell lymphoma, histamine has demonstrated antitumor effects. uca.edu.ar The ability of histamine to selectively modulate the effects of anticancer therapies, including chemotherapy and immunotherapy, underscores its potential as an adjuvant in cancer treatment. uca.edu.ar
Table 2: Mechanisms of this compound in Modulating Anti-Cancer Therapy
| Mechanism | Effect | Potential Therapeutic Benefit | Reference |
|---|---|---|---|
| Increased Vascular Permeability | Vasodilation and increased blood vessel leakiness via H1 receptors. | Enhanced delivery of chemotherapeutic agents to the tumor site. | patsnap.comresearchgate.net |
| Immunomodulation | Inhibition of ROS-producing immune cells, protecting NK and T-cells from oxidative stress. | Enhanced anti-tumor immune response. | patsnap.comnih.gov |
| Direct Anti-Tumor Effects | Antiproliferative effects, induction of apoptosis in certain cancer cell lines. | Direct inhibition of cancer cell growth. | uca.edu.aruca.edu.ar |
| Adjuvant to Immunotherapy | Enhances the cytotoxic effects of cytokines like IL-2. | Improved efficacy of immunotherapy. | patsnap.comuca.edu.ar |
Research on Estrogen-like Effects in Reproductive Physiology Models
The interplay between histamine and sex hormones, particularly estrogen, has been a subject of investigation in reproductive physiology. Research in animal models suggests that histamine can facilitate or augment some of the physiological actions of estrogen.
Studies in spayed rats have shown that the simultaneous administration of this compound can significantly increase the effect of small doses of estradiol (B170435) on uterine weight. researchgate.net This suggests that histamine can enhance the uterotrophic action of estrogen. This effect was observed when estradiol and histamine were administered over several days, where an increase in uterine weight was noted in the histamine-treated group even with a very low dose of estradiol. researchgate.net
The mechanism behind this interaction may involve increased uterine blood flow and/or enhanced uptake of estrogen by the uterus. nih.gov Research has indicated that substances structurally related to histamine can increase the uptake of radiolabeled estradiol by the spayed rat uterus. researchgate.net The effect of histamine on estradiol uptake appears to be mediated, at least in part, by H2 receptors, as it was diminished by an H2 receptor antagonist. researchgate.net
In the context of ovum implantation, another estrogen-dependent process, histamine has been found to augment the implantation response to suboptimal doses of estradiol in rats with experimentally induced delayed implantation. nih.gov This effect was found to involve both H1 and H2 receptors. nih.gov However, studies in intact pregnant rats suggested that these histamine-mediated effects are not essential for normal blastocyst attachment. nih.gov
Furthermore, research on cultured human cervical epithelial cells proposes a model where estrogen increases the permeability of the cervical epithelium, a process that can be influenced by secretagogues like histamine. physiology.org Estrogen appears to make the epithelial cells more deformable, and this could be a mechanism by which it regulates cervical mucus production. physiology.org Clinical observations also suggest a potential link between sex hormones and the severity of anaphylactic reactions, which are histamine-mediated, with some studies indicating that women may experience more severe reactions. nih.gov
Table 3: Research Findings on Histamine and Estrogen Interaction in Reproductive Models
| Experimental Model | Key Findings | Proposed Mechanism | Reference |
|---|---|---|---|
| Spayed Rat | This compound increased the effect of low-dose estradiol on uterine weight. | Potentiation of estrogen's uterotrophic action. | researchgate.net |
| Spayed Rat | Substances related to histamine increased uterine uptake of estradiol. | Increased availability or uptake of estrogen in the uterus. | researchgate.net |
| Rat (Delayed Implantation) | Histamine augmented the implantation response to suboptimal estradiol. | Involvement of both H1 and H2 receptors. | nih.gov |
| Cultured Human Cervical Cells | Estrogen increases epithelial permeability, a process influenced by histamine. | Estrogen-induced changes in cell deformability. | physiology.org |
Preclinical Investigations and in Vitro Studies
Development and Validation of Model Systems for Assessing Immunomodulatory Effects
The immunomodulatory effects of histamine (B1213489) are primarily investigated using in vitro and in vivo models that replicate the tumor microenvironment. nih.gov A key model system involves the co-culture of immune effector cells, such as Natural Killer (NK) cells and T cells, with monocytes or macrophages. nih.govnih.gov This system allows for the study of how histamine dihydrochloride (B599025) can counteract the immunosuppressive effects of myeloid cells. researchgate.net
These models have been crucial in demonstrating that monocytes and macrophages produce reactive oxygen species (ROS) that can induce anergy and apoptosis in NK cells and T cells. nih.govnih.goviiarjournals.org The validation of these systems is often confirmed by using ROS scavengers, like catalase, which mimic the protective effects of histamine, and by observing the lack of immunosuppression from monocytes that are genetically deficient in ROS-producing enzymes like NADPH oxidase. ccij-online.org Furthermore, the expression of histamine receptors, particularly the H2 receptor, on various immune and cancer cells is a critical component of these models, as the effects of histamine are often mediated through these receptors. mdpi.comconicet.gov.arnih.govnih.gov Animal models, including those with transplanted tumors, have also been developed to assess the in vivo relevance of these immunomodulatory effects. nih.govd-nb.info
Synergistic Effects with Interleukin-2 (B1167480) in Laboratory Models
A significant body of preclinical evidence points to a synergistic relationship between histamine dihydrochloride and Interleukin-2 (IL-2). nih.gov IL-2, a cytokine known to activate NK and T cells, often shows limited efficacy in the tumor microenvironment due to the suppressive effects of ROS-producing myeloid cells. nih.govnih.gov Laboratory models have consistently shown that this compound, by inhibiting ROS production, protects NK and T cells from this suppressive environment, thereby enhancing the immunostimulatory effects of IL-2. nih.govaacrjournals.org
This synergy has been observed in various laboratory settings:
In vitro cytotoxicity assays: The combination of histamine and IL-2 leads to enhanced killing of tumor cells, including melanoma and leukemia cells, by NK cells and T cells compared to either agent alone. nih.govresearchgate.net
Lymphocyte proliferation and activation: this compound promotes the IL-2-induced proliferation and activation of cytotoxic T lymphocytes and NK cells. researchgate.netashpublications.org Studies have shown an expansion of the CD56bright NK cell subset, a population with potent immunoregulatory functions, in the presence of both agents. researchgate.net
Animal models: In murine models of cancer, the combination of this compound and IL-2 has demonstrated superior anti-tumor efficacy, leading to reduced tumor growth and prolonged survival compared to IL-2 monotherapy. ccij-online.orgnih.gov
Preclinical data from a study on melanoma patients with liver metastases showed that the combination of IL-2 and this compound increased the frequency of IFN-γ-producing (Type 1) T cells, which are crucial for anti-tumor immunity. aacrjournals.org
In Vitro Studies of ROS Inhibition and Lymphocyte Protection
In vitro studies form the cornerstone of our understanding of how this compound modulates immune responses. A primary mechanism identified is the inhibition of reactive oxygen species (ROS) production by myeloid cells, such as monocytes and macrophages. nih.govnih.gov These ROS, including hydrogen peroxide, are highly immunosuppressive and can lead to the dysfunction and apoptosis of key anti-tumor lymphocytes like NK cells and T cells. nih.govresearchgate.net
This compound has been shown to:
Inhibit ROS formation: It acts on H2 receptors expressed on myeloid cells to suppress the activity of NADPH oxidase 2 (NOX2), a key enzyme responsible for generating ROS. iiarjournals.orgmdpi.com
Protect lymphocytes from apoptosis: By reducing oxidative stress, this compound prevents the apoptosis of NK cells and T cells that would otherwise be induced by myeloid cells. nih.govresearchgate.netashpublications.org For instance, one study showed that this compound completely prevented apoptosis in CD8+/45RA+ T cells when they were co-cultured with autologous mononuclear phagocytes. ashpublications.org
Restore lymphocyte function: This protective effect allows lymphocytes to maintain their cytotoxic capabilities and responsiveness to activating cytokines like IL-2. nih.govresearchgate.netresearchgate.net
The following table summarizes findings from in vitro studies on the effects of this compound on ROS inhibition and lymphocyte protection.
| Cell Type Studied | Experimental Model | Key Findings | Reference(s) |
| Monocytes/Macrophages & NK/T cells | Co-culture systems | Histamine inhibits ROS production by monocytes/macrophages, protecting NK and T cells from apoptosis and restoring their cytotoxic function. | nih.govnih.gov |
| CD8+/45RA+ T cells & Mononuclear Phagocytes | Co-culture and exposure to hydrogen peroxide | This compound prevents apoptosis in T cells induced by phagocyte-derived oxygen radicals. | ashpublications.org |
| Human AML cells & NK cells | Co-culture experiments | This compound inhibits ROS production by M4/M5 AML cells, thereby preventing NK cell apoptosis. | nih.gov |
| K-562 leukemia cells | In vitro ROS detection assays | A this compound-loaded graphene nanoplatform effectively inhibited ROS. | tandfonline.com |
Animal Models for Disease Prevention and Tumor Growth Inhibition
Animal models have been instrumental in translating the in vitro findings of this compound's anti-tumor effects into a more complex biological system. These studies have largely focused on its use in cancer therapy, both as a monotherapy and in combination with other agents.
Key findings from animal models include:
Monotherapy efficacy: In a rat model with Leydig cell sarcoma tumors transplanted into the liver and subcutaneous tissue, daily subcutaneous injections of this compound significantly reduced tumor weight in both locations. nih.gov Specifically, a 46% reduction in liver tumor weight and a 41% reduction in subcutaneous tumor weight were observed. nih.gov
Combination therapy: In murine cancer models, this compound has been shown to enhance the anti-tumor efficacy of immunotherapies like PD-1/PD-L1 checkpoint blockade and IL-2. d-nb.infonih.gov In models of EL-4 lymphoma and 4T1 mammary carcinoma, this compound delayed tumor growth. d-nb.info
Mechanism of action: Studies in mice have confirmed that this compound reduces ROS formation by intratumoral myeloid-derived suppressor cells (MDSCs) and decreases the accumulation of these immunosuppressive cells within the tumor. d-nb.info Immunodepletion studies in mesothelioma models revealed that the anti-tumor effect of histamine is partially dependent on T cells. aacrjournals.org
Disease prevention: In a rat model, intraperitoneal administration of histamine was shown to prevent the onset of Yoshida ascites sarcoma in up to 80% of the animals. iiarjournals.org
The table below presents data from selected animal studies on this compound.
| Animal Model | Cancer Type | Treatment | Key Findings | Reference(s) |
| Wistar/Furth rats | Leydig cell sarcoma | This compound monotherapy (subcutaneous injections) | 46% reduction in liver tumor weight; 41% reduction in subcutaneous tumor weight. | nih.gov |
| C57BL/6J mice | EL-4 lymphoma | This compound monotherapy | Delayed tumor growth, reduced intratumoral MDSCs, and decreased ROS formation by MDSCs. | d-nb.info |
| BALB/c mice | 4T1 mammary carcinoma | This compound monotherapy | Reduced tumor growth. | d-nb.info |
| Various mouse strains | Mesothelioma | This compound alone and with immunotherapy | Significant reduction in tumor volume; effect partially T-cell dependent. | aacrjournals.org |
| Rats | Yoshida ascites sarcoma | Histamine (intraperitoneal) | Prevented tumor onset in up to 80% of animals. | iiarjournals.org |
Clinical Research and Trial Outcomes
Early Phase (Phase I/II) Clinical Explorations
Early phase clinical explorations of histamine (B1213489) dihydrochloride (B599025) were foundational in establishing its potential as an immunotherapeutic agent, particularly when used in conjunction with cytokines like interleukin-2 (B1167480) (IL-2). patsnap.comaacrjournals.org These initial studies in patients with malignancies such as metastatic melanoma and acute myeloid leukemia (AML) were designed to assess the biological activity and to determine a feasible treatment regimen. aacrjournals.orgeuropa.eu
The core scientific premise of these trials was that histamine dihydrochloride could counteract the immunosuppressive effects of reactive oxygen species (ROS) produced by myeloid cells in the tumor microenvironment. patsnap.comtandfonline.com These ROS are known to inhibit the function and induce apoptosis in crucial anti-tumor immune cells, namely natural killer (NK) cells and T-cells. aacrjournals.orgpatsnap.com By binding to H2 receptors on myeloid cells, this compound inhibits the enzyme NADPH oxidase (NOX2), a key component in ROS production. europa.eunih.gov This action was hypothesized to protect NK and T-cells from oxidative stress, thereby enhancing the anti-leukemic activity stimulated by IL-2. patsnap.comresearchgate.netnihr.ac.uk
A pilot (Phase I/II) study involving 39 AML patients in remission was crucial for determining the dose and feasibility of the combination therapy of this compound and IL-2. europa.eu The results from these early explorations were promising, indicating good clinical activity and providing the rationale to proceed to larger, randomized Phase III trials to definitively assess efficacy. aacrjournals.orgashpublications.org Additionally, Phase I/II trials have been initiated to explore the compound's efficacy in other related conditions, such as chronic myelomonocytic leukemia (CMML) and resectable pancreatic cancer, based on the same mechanism of reducing immunosuppression. clinicaltrialsarena.comveeva.com
Randomized Controlled Trials (Phase III)
A pivotal, international, randomized, open-label Phase III trial was conducted to evaluate the efficacy of this compound as a maintenance therapy for adult patients with Acute Myeloid Leukemia (AML) in remission. nih.govscottishmedicines.org.uk The study enrolled 320 patients who had achieved complete remission (CR) after standard induction and consolidation chemotherapy. ashpublications.orgnih.gov Participants were stratified based on being in their first remission (CR1, n=261) or a subsequent remission (CR>1, n=59) and were then randomly assigned to one of two arms: one receiving this compound in combination with low-dose interleukin-2 (IL-2), and a control arm receiving no further treatment. ashpublications.orgnih.govclinicaltrials.gov The primary objective was to determine if the combination immunotherapy could improve leukemia-free survival (LFS). nih.govclinicaltrials.gov
Leukemia-Free Survival (LFS) Endpoints
The primary endpoint of the Phase III trial, Leukemia-Free Survival (LFS), showed a statistically significant improvement for the group receiving this compound and IL-2 compared to the no-treatment control group. ashpublications.orgnih.govnih.gov The analysis of the entire study population (n=320) revealed a significant enhancement in LFS (p<0.01). nih.govnihr.ac.uk
For the larger subgroup of patients in their first complete remission (CR1), the treatment also resulted in a significantly improved LFS (p=0.01). ashpublications.orgnih.gov The 3-year LFS estimates for patients in CR1 were 40% in the treatment arm versus 26% in the control arm. europa.eunih.gov This outcome supported the hypothesis that protecting immune cells from suppressive signals can effectively reduce the risk of leukemic relapse. nihr.ac.ukashpublications.org
| Endpoint Analysis | Patient Group | Treatment Arm (HDC + IL-2) | Control Arm (No Treatment) | p-value |
| Primary LFS | All Patients (n=320) | Improved LFS | <0.01 | |
| Secondary LFS | Patients in CR1 (n=261) | 40% LFS at 3 years | 26% LFS at 3 years | 0.01 |
This interactive table summarizes the key Leukemia-Free Survival findings from the pivotal Phase III trial. europa.euashpublications.orgnih.gov
Overall Survival (OS) Considerations and Statistical Power
The interpretation of OS data is often complicated by subsequent treatments received by patients after relapse. scottishmedicines.org.uk Patients in the control arm who relapsed may have received other effective therapies, including allogeneic stem cell transplantation, which could obscure the survival benefit of the initial maintenance therapy. scottishmedicines.org.uk However, a trend toward improved survival was noted in patients younger than 60 in their first remission (HR 0.65, p=0.07). mdpi.com Further analyses have also suggested that LFS is a valid surrogate marker for OS in this context, as the effects of the treatment on both LFS and OS were well-correlated (R²=0.88-0.93). mdpi.comnih.gov
Patient Cohort Analysis and Subgroup Efficacy
Post-hoc analyses of the Phase III trial data have been crucial for identifying specific patient cohorts that derive the most significant benefit from this compound and IL-2 therapy. mdpi.com A key finding was that the treatment effect was more pronounced in patients under the age of 60 who achieved first remission after only one course of induction chemotherapy. mdpi.com
Furthermore, efficacy was analyzed based on the morphological subtypes of AML, as defined by the French-American-British (FAB) classification. nih.gov This analysis of 145 trial patients revealed that Leukemia-Free Survival was significantly improved in patients with myelomonocytic (M4) or monocytic (M5) leukemia, but not in those with myeloblastic (M2) leukemia. nih.gov This differential effect may be linked to the expression of functional histamine H2 receptors, which are more frequently found on M4/M5 leukemic cells than on M2 cells. nih.gov Another post-hoc analysis also suggested a particular benefit for patients with normal karyotype AML. mdpi.com
| Subgroup | Efficacy Finding | Source |
| Age < 60 years in CR1 | Trend towards improved Overall Survival (p=0.07). mdpi.com | mdpi.com |
| FAB Classification M4/M5 | Strongly improved Leukemia-Free Survival. nih.gov | nih.gov |
| FAB Classification M2 | No significant improvement in Leukemia-Free Survival. nih.gov | nih.gov |
| Normal Karyotype AML | Preferential clinical benefit observed. mdpi.com | mdpi.com |
This interactive table presents findings from subgroup analyses of the Phase III trial.
Post-Marketing Surveillance and Long-term Efficacy Studies
Following its approval in Europe, this compound has been subject to post-marketing surveillance and commitments for further studies to gather additional data on its long-term efficacy and real-world use. scottishmedicines.org.uknihr.ac.ukresearchgate.net These ongoing efforts are designed to confirm the findings from the pivotal Phase III trial in a broader and more diverse patient population. clinicaltrialsarena.com
The objectives of these studies include further assessing the immunologic and anti-leukemic activity of the combination therapy, with a particular focus on its effects in patients over 60 years old, a group where efficacy has not been fully demonstrated. scottishmedicines.org.uk Another area of investigation is the treatment's activity in patients with minimal residual disease (MRD), a state where a small number of cancer cells remain in the body after treatment. scottishmedicines.org.uknihr.ac.uk Long-term follow-up of the original trial participants and data from new studies will be essential for refining treatment guidelines and solidifying the role of this compound-based immunotherapy in the long-term management and relapse prevention of AML. nih.govnih.gov A Phase IV trial has provided further validation for the safety and efficacy results observed in the initial Phase III study. clinicaltrialsarena.com
Pharmacokinetic and Pharmacodynamic Research
Absorption and Distribution Studies in Biological Systems
Following subcutaneous administration, histamine (B1213489) dihydrochloride (B599025) is readily and rapidly absorbed into the systemic circulation. nih.gov Studies have shown that after a subcutaneous infusion, the maximum plasma concentration of histamine is typically reached within approximately 10 to 18 minutes. fda.gov
In a study involving healthy subjects who received a 10-minute infusion of histamine dihydrochloride, the peak plasma concentration (Cmax) was observed at 18 minutes, reaching 38 nmol/L. fda.gov Similarly, a study in Chinese healthy volunteers receiving a 10-minute subcutaneous injection reported a time to maximum concentration (Tmax) of 0.15 hours (9 minutes) for a 0.5 mg dose and 0.14 hours (8.4 minutes) for a 1.0 mg dose. The mean Cmax for these doses were 26.59 nmol/L and 71.01 nmol/L, respectively.
The distribution of histamine throughout the body is extensive. In healthy individuals, the volume of distribution has been measured at approximately 59 liters. fda.gov It is currently not known whether histamine has the ability to cross the placental barrier.
Metabolism and Enzymatic Inactivation Pathways
Once absorbed, histamine is quickly inactivated through two primary enzymatic pathways: methylation and oxidation. bmj.com The body ensures that only trace amounts of histamine avoid metabolism, and if one pathway is inhibited, the other can compensate. uspharmacist.com The resulting metabolites are primarily eliminated from the body through urine.
Role of Histamine-N-Methyltransferase
Histamine-N-methyltransferase (HNMT) is a key enzyme responsible for the methylation of histamine. uspharmacist.com This process involves the transfer of a methyl group from S-adenosyl-L-methionine to histamine, which results in the formation of Nτ-methylhistamine. elsevier.es This metabolite can then be further processed by other enzymes like monoamine oxidase B (MAO-B) or diamine oxidase (DAO). nih.gov HNMT is a cytosolic protein, meaning it metabolizes histamine within the intracellular space of cells. lymphosign.com It is the principal enzyme for histamine inactivation in the central nervous system and also plays a significant role in the human airway. nih.govcloudfront.net
Role of Diamine Oxidase
Diamine oxidase (DAO), also known as histaminase, is the main enzyme for breaking down ingested histamine and scavenging extracellular histamine. lymphosign.comresearchgate.net Unlike HNMT, DAO is a secretory protein that functions outside the cells. lymphosign.com It catalyzes the oxidative deamination of histamine, converting it into imidazole (B134444) acetaldehyde. researchgate.net This metabolite is then further processed in the liver. nih.gov DAO is prominently expressed in the intestinal mucosa, placenta, and kidneys but has low to no expression in the central nervous system. elsevier.esnih.gov
Systemic Exposure Variability and Inter-individual Differences
The pharmacokinetic profile of this compound exhibits a high degree of variability. This variability is observed not only between different studies but also among individuals within the same study groups, including both healthy volunteers and patient populations.
Research has indicated that systemic exposure to histamine can be greater in cancer patients compared to healthy subjects, with patients also showing a higher degree of variability. fda.gov Inter-individual differences have also been noted based on sex. One report suggested that the clearance of histamine is nearly twice as high in females, leading to significantly lower systemic exposure compared to males. However, another study found no statistically significant gender-based effects on histamine kinetics. fda.gov
Genetic factors also contribute to this variability. A common polymorphism in the HNMT gene can lead to decreased enzyme activity, which in turn may result in reduced histamine metabolism. europa.eu
Interactive Table: Pharmacokinetic Parameters of Histamine in Healthy Volunteers
| Study Population | Dose | Cmax (nmol/L) | Tmax (hours) |
| General Healthy Volunteers | 1 mg (10-min infusion) | 38 | 0.3 (18 mins) |
| Chinese Healthy Volunteers | 0.5 mg (10-min injection) | 26.59 | 0.15 (9 mins) |
| Chinese Healthy Volunteers | 1.0 mg (10-min injection) | 71.01 | 0.14 (8.4 mins) |
Data sourced from pharmacokinetic studies. fda.gov
Drug-Drug Interaction Studies (e.g., with Interleukin-2 (B1167480) Kinetics)
This compound is sometimes administered with other drugs, such as the cytokine interleukin-2 (IL-2), in certain therapeutic contexts. meduniwien.ac.at Studies have been conducted to evaluate the potential for pharmacokinetic interactions between these two agents.
Research has shown that the co-administration of this compound and IL-2 is generally safe with minimal interaction. fda.gov When IL-2 was injected either 10 minutes before or 10 minutes after this compound, it had no discernible effect on the pharmacokinetic profile of histamine. fda.gov Similarly, administering this compound 10 minutes prior to IL-2 injection did not alter the kinetics of IL-2. fda.gov
However, a pharmacodynamic effect was observed when this compound was infused 10 minutes after IL-2. In this scenario, the maximum concentration (Cmax) and the area under the curve (AUC) of IL-2 were reduced. fda.gov This is thought to be due to the physiological effects of histamine, such as an increased heart rate and a reduction in blood pressure, rather than a direct metabolic interaction. fda.gov
Impact of Organ Impairment (e.g., Hepatic) on Pharmacokinetics
Since the liver is a primary site for drug metabolism, hepatic impairment can significantly alter the pharmacokinetics of many substances. elsevier.esjiaci.org For histamine, which is metabolized in the liver and other tissues, liver diseases such as viral hepatitis and advanced cirrhosis can lead to reduced activity of the DAO enzyme. nih.gov
Studies have observed that patients with chronic liver disease, particularly those with cirrhosis, may have elevated plasma histamine levels. europa.eu This suggests that the liver's reduced capacity to metabolize histamine can lead to its accumulation. In patients with primary biliary cirrhosis, the elimination of antihistamines has been shown to be impaired. lymphosign.com Furthermore, any antihistamine use in cases of severe liver failure carries the risk of precipitating hepatic encephalopathy.
Advanced Research Methodologies and Techniques
Spectroscopic Analysis
Spectroscopic methods are instrumental in elucidating the molecular structure and vibrational characteristics of histamine (B1213489) dihydrochloride (B599025).
Raman spectroscopy, a non-invasive and non-destructive technique, offers detailed information about a compound's molecular composition and structure by analyzing the scattering patterns of photons. pace.edu The Raman spectra of histamine dihydrochloride show distinct peaks that correspond to the vibrational modes of the molecule, particularly the imidazole (B134444) ring. mdpi.comresearchgate.net The assignment of these vibrational spectra is often supported by comparing solid and dissolved samples, isotopic shifts upon deuteration, and previous studies on related molecules. researchgate.netresearchgate.net
A significant application of this technique is the highly sensitive detection of this compound, which can be dramatically enhanced using Surface-Enhanced Raman Scattering (SERS). mdpi.comnih.gov One method employs gold nanostars in a colloidal aqueous solution as a SERS platform. mdpi.comnih.govresearchgate.net The addition of these gold nanostructures significantly increases the intensity of the Raman signal, which is attributed to the surface plasmon resonance at the nanostars that amplifies the electric fields. mdpi.com This enhancement allows for the qualitative analysis of histamine at extremely low concentrations, with detection limits reported as low as 10⁻⁷ M. mdpi.comresearchgate.net The SERS technique has been shown to amplify the Raman signal of histamine by an enhancement factor of up to 1.0 x 10⁷. mdpi.comresearchgate.net Another approach utilized gold-silver alloy-embedded silica (B1680970) (SiO2@Au@Ag) nanoparticles to detect histamine, achieving a limit of detection of 3.698 ppm. nih.gov
Key Raman peaks for this compound are consistently identified, providing a spectral fingerprint for the compound.
Table 1: Characteristic Raman Peaks for this compound
| Raman Shift (cm⁻¹) | Proposed Assignment | Reference |
|---|---|---|
| ~1265 | Imidazole ring vibration | mdpi.com |
| ~3150 | C-H stretching vibrations | researchgate.net |
| 3000 - 2850 | C-H stretching vibrations | researchgate.net |
This table is interactive. Click on the headers to sort.
Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is another key technique for the vibrational characterization of this compound. researchgate.net The IR spectrum provides information on the functional groups and bonding within the molecule. nist.gov The assignments for the observed bands are typically based on a comparison between infrared and Raman spectra, isotopic shifts, and data from related molecules. researchgate.netresearchgate.net
FT-IR spectra of solid this compound have been recorded in potassium bromide pellets or as a mineral oil mull. researchgate.netnist.gov Studies have identified characteristic absorption peaks, such as the C-N stretching vibration around 1025 cm⁻¹. researchgate.netmdpi.com In studies involving molecularly imprinted polymers (MIPs) designed for histamine detection, shifts in this C-N peak indicate the formation of hydrogen bonds between the amino group of histamine and the functional monomers of the polymer, confirming successful imprinting. researchgate.netmdpi.com The disappearance of this peak after elution demonstrates the successful removal of the this compound template from the polymer. researchgate.netmdpi.com
Raman Spectroscopy Applications in Compound Detection
Chromatographic Methods (e.g., High-Performance Liquid Chromatography)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound in various matrices, including pharmaceutical formulations and biological samples. sielc.comgoogle.com The method's versatility allows for different column chemistries, mobile phases, and detection systems to be employed for optimal analysis. sielc.comtandfonline.com
One common approach involves pre-column derivatization, where histamine is labeled with a fluorescent tag such as o-phtaldehyde (OPA), dansyl chloride, or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). tandfonline.comnih.govoup.comresearchgate.net This is followed by separation on a reverse-phase column (e.g., C18) and detection using a fluorescence or UV detector. tandfonline.comnih.govoup.com A validated HPLC method for determining histamine in pharmaceutical formulations used AQC labeling with UV detection at 260 nm, demonstrating excellent linearity, accuracy (100.1–105.8% recovery), and precision. nih.govoup.com
Another method utilizes a BIST A+ column with a mobile phase of acetonitrile (B52724) and an ammonium (B1175870) formate (B1220265) buffer, allowing for analysis without derivatization and detection in the low UV range. sielc.com This approach is also compatible with more advanced detectors like Mass Spectrometry (MS), Evaporative Light Scattering Detectors (ELSD), and Charged Aerosol Detectors (CAD). sielc.com The use of ion-exchange chromatography has also been described as a cleanup step prior to derivatization and HPLC analysis. tandfonline.com
Table 2: Example HPLC Methods for this compound Analysis
| Column | Mobile Phase | Derivatization Agent | Detection | Reference |
|---|---|---|---|---|
| BIST A+, 4.6x150 mm | Acetonitrile & Ammonium Formate (pH 3.0) | None | ELSD, MS, CAD, Low UV | sielc.com |
| Reverse-phase C18 | Gradient Elution | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | UV (260 nm) | nih.govoup.com |
| ODS Hypersil C18 | Isocratic Elution | o-Phtaldehyde (OPA) | Fluorescence (Ex: 350 nm, Em: 450 nm) | tandfonline.com |
This table is interactive. Click on the headers to sort.
Flow Cytometry for Cellular Response Analysis and Phenotyping
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of individual cells as they pass through a laser beam. In the context of histamine research, it is applied to study cellular responses to histamine stimulation, particularly in immune cells like basophils, mast cells, and dendritic cells. nih.govnih.govaai.org
A key application is in the analysis of basophil and mast cell degranulation. nih.govnih.govresearchgate.net Upon activation, these cells release mediators, including histamine, and concurrently upregulate cell surface markers like CD63 and CD203c. nih.govresearchgate.net A novel flow cytometric technique, termed HistaFlow, allows for the simultaneous quantification of intracellular histamine content and the expression of these activation markers on a single-cell level. nih.govresearchgate.net This method uses diamine oxidase conjugated to a fluorochrome, which binds to intracellular histamine, enabling its detection. nih.govresearchgate.net Such single-cell analyses have revealed that histamine release is not always coupled with a significant upregulation of CD63, providing deeper insights into the mechanisms of degranulation. nih.govresearchgate.net
Flow cytometry is also used to phenotype cells based on their surface marker expression in response to histamine. For example, studies on human immature dendritic cells have shown that histamine induces the expression of the costimulatory molecule CD86 in a dose-dependent manner. aai.org Similarly, in histamine-deficient mice, flow cytometry has been used to characterize distinct macrophage populations, revealing alterations in their differentiation status and the expression of markers like CD11b and F4/80. frontiersin.org
In Vivo Neurochemical Monitoring Techniques (e.g., Fast Scan Cyclic Voltammetry)
Fast Scan Cyclic Voltammetry (FSCV) is an electrochemical technique that enables the real-time, in vivo monitoring of neurotransmitter dynamics with high temporal and spatial resolution. mdpi.comkarger.com It has been successfully adapted to measure evoked histamine release in the brain. mdpi.comnih.gov The method involves applying a rapidly changing electrical potential to a carbon-fiber microelectrode implanted in a specific brain region, such as the posterior hypothalamus or substantia nigra pars reticulata. mdpi.comnih.govunc.edu The resulting current, generated by the oxidation and reduction of electroactive analytes like histamine, is proportional to the analyte's concentration. karger.comresearchgate.net
For histamine detection, a specific triangular waveform is typically used, for instance, scanning from -0.4 V to +1.4 V and back at a rate of 400 V/s. nih.govrsc.org This waveform produces a characteristic cyclic voltammogram for histamine, with a primary oxidation peak consistently observed around +1.3 V. nih.govrsc.org FSCV has been used to demonstrate that histamine release can be induced by electrical stimulation of neuronal pathways like the medial forebrain bundle. mdpi.comunc.edu These studies have provided in-depth characterization of real-time histamine dynamics, showing sensitivity to pharmacological manipulation of histamine synthesis, packaging, and autoreceptors. mdpi.com The development of wireless systems, such as the Wireless Instantaneous Neurotransmitter Concentration Sensing (WINCS) system, has further expanded the capability of FSCV for monitoring histamine and other neurochemicals in preclinical models. karger.comnih.govrsc.org
Radioligand Binding Assays for Receptor Affinity Determination
Radioligand binding assays are a fundamental pharmacological tool used to characterize the interaction between ligands and their receptors. For histamine receptors, these assays are crucial for determining the binding affinity (expressed as Kᵢ or Kᴅ) of various compounds, including this compound itself and antihistamines. acs.orgfrontiersin.org
The most common format is a competition binding assay. acs.orgfrontiersin.org In this setup, a cell membrane preparation expressing a specific histamine receptor subtype (e.g., the H1 receptor) is incubated with a constant concentration of a radiolabeled ligand (a radioligand) and increasing concentrations of an unlabeled test compound. acs.orgfrontiersin.org For the H1 receptor, [³H]-mepyramine is a commonly used radioligand. acs.orgfrontiersin.org The unlabeled compound competes with the radioligand for binding to the receptor. By measuring the displacement of the radioligand at various concentrations of the test compound, a competition curve is generated, from which the Kᵢ value (the equilibrium dissociation constant for the unlabeled ligand) can be calculated. acs.org
These assays are not only used to determine affinity at equilibrium but can also be adapted to investigate binding kinetics, providing the association (kₒₙ) and dissociation (kₒff) rate constants. acs.org This information is vital for understanding the structure-kinetic relationships of ligands and how long a drug may occupy its target receptor. acs.org
Theoretical and Computational Approaches in Systems Biology
Network Reconstruction and Analysis in Biochemical Pathways
Systems biology approaches, including network reconstruction and analysis, are vital for understanding the complex web of interactions involving histamine (B1213489). Histamine metabolism itself is a complex network that connects with other crucial metabolic processes like nitrogen and energy metabolism. mdpi.com
By integrating data from genomics, proteomics, and metabolomics, researchers can construct detailed biochemical pathway maps. These maps visually represent the reactions and interactions related to histamine, from its synthesis from L-histidine to its degradation by enzymes like histamine-N-methyltransferase and diamine oxidase. nih.gov
Computational tools can then be used to analyze these networks to identify key nodes, modules, and regulatory motifs. For example, analyzing the histamine influence network reveals that while its core synthesis and degradation pathways are relatively simple, the cell-type-specific expression of key enzymes and the complex signaling through its four different G-protein coupled receptors create a highly intricate system. mdpi.com
Recent studies have utilized metabolomics to profile the biochemical changes in mast cells during an allergic response, identifying significant modulation of pathways like histidine metabolism. mdpi.com This type of analysis helps to elucidate the broader impact of histamine signaling on cellular metabolism.
Predictive Modeling of Therapeutic Efficacy and Pathway Modulation
A significant application of theoretical and computational approaches is in the predictive modeling of therapeutic efficacy. By simulating the effects of potential drugs on histamine pathways, researchers can prioritize candidates for further development.
For instance, mathematical models of histamine dynamics have been used to simulate the effect of H3 receptor antagonists. nih.gov These models can predict how blocking the autoreceptor will affect extracellular histamine levels, providing insights into the potential therapeutic benefits for conditions where increased histamine levels might be desirable. nih.gov
Machine learning is also emerging as a powerful tool in this area. Frameworks have been developed to predict drug-drug interactions for histamine antagonists based on their chemical structures and their interactions with metabolic enzymes like the cytochrome P450 family. researchgate.net These predictive models can be applied early in the drug development process to identify potential adverse interactions. researchgate.net
Furthermore, computational approaches can be used for rational drug repositioning. By analyzing the transcriptional responses of cells to various drugs, it's possible to identify compounds that modulate histamine-related pathways, even if they were not originally designed for that purpose. oup.com This can accelerate the discovery of new therapeutic uses for existing drugs.
The following table lists some examples of how predictive modeling is applied to histamine-related therapies.
| Modeling Approach | Application | Predicted Outcome |
| Mathematical Modeling of H3R Antagonism | Simulating the effect of blocking H3 autoreceptors. | Increased extracellular histamine levels. nih.gov |
| Machine Learning for Drug-Drug Interactions | Predicting interactions for histamine antagonists. | Potential adverse drug events. researchgate.net |
| Transcriptional Response Analysis | Identifying existing drugs that modulate histamine pathways. | New therapeutic applications for known drugs. oup.com |
| Systems Biology of Disease | Identifying key histamine-related pathways in a specific disease. | Novel combination therapies. embopress.org |
Q & A
Q. What safety protocols should be followed when handling histamine dihydrochloride in laboratory settings?
this compound requires adherence to strict safety measures. In case of exposure:
- Inhalation : Move the affected individual to fresh air; administer artificial respiration if necessary .
- Skin/Eye Contact : Wash thoroughly with water for ≥15 minutes .
- Ingestion : Rinse the mouth with water (do not induce vomiting) and seek medical attention . Always consult Safety Data Sheets (SDS) for hazard-specific guidelines, as some risks (e.g., chronic toxicity) may lack detailed data .
Q. How should this compound solutions be prepared for pharmacological studies?
- Conversion Factor : Use a conversion factor of 0.6038 to calculate histamine base equivalents from this compound .
- Solubility : Dissolve in saline or distilled water, as demonstrated in guinea-pig esophageal muscle contraction studies (final bath concentrations: 0.1–10 µM) .
- Storage : Prepare stock solutions (e.g., 100 mM) in water, aliquot, and store at -20°C to avoid degradation .
Q. What in vitro models are suitable for studying histamine-induced smooth muscle contractions?
- Guinea-Pig Esophageal Muscularis Mucosae : This model shows dose-dependent contractions (0.1–10 µM this compound) with rapid onset (2–3 min) and reversibility upon washing .
- Experimental Design : Use paired or unpaired Student’s t-tests for statistical analysis (n=6–10 preparations per group) .
Advanced Research Questions
Q. How can histamine receptor subtype-specific effects be isolated in experimental designs?
- Selective Antagonists/Agonists :
- H1 Receptor : Use diphenhydramine hydrochloride (Ki = 25 nM) to block H1-mediated responses .
- H3 Receptor : Apply 1-methylthis compound (selective H3 agonist) to study neurotransmitter modulation .
- H4 Receptor : JNJ-39758979 dihydrochloride (Ki = 25 nM for human H4) is effective for antagonism studies .
- Validation : Combine receptor-specific ligands with knockout models or RNA silencing to confirm target engagement .
Q. What methodological considerations are critical for clinical trials involving this compound in acute myeloid leukemia (AML)?
- Combination Therapy : Co-administer with interleukin-2 (IL-2) to enhance natural killer cell activity, as shown in Phase 3 trials (n=320 patients) .
- Endpoint Selection : Use leukemia-free survival (LFS) as a primary endpoint, with this compound (0.5 mg/kg subcutaneously) administered post-chemotherapy .
- Adverse Event Monitoring : Track hypotension and allergic reactions, which are dose-limiting in immunocompromised patients .
Q. How can this compound be used to study astrocytic potassium (K⁺) clearance in neurological research?
- Electrophysiological Setup : Apply 50 µM this compound via bath perfusion in brain slices. Measure [K⁺]₀ changes using K⁺-selective microelectrodes .
- Pharmacological Blockade : Add tetrodotoxin (TTX, 1 µM) to isolate astrocyte-specific effects from neuronal activity .
- Data Analysis : Calculate K⁺ clearance rates by dividing concentration amplitude by decay time (90–10%) .
Q. What advanced analytical techniques improve histamine detection in complex matrices like food or biological fluids?
- Molecularly Imprinted Polymers (MIPs) : Synthesize MIPs using this compound as a template. Validate specificity via FTIR (e.g., 3450 cm⁻¹ N-H stretching) .
- Capillary Electrophoresis (CE) : Combine MIP-based solid-phase extraction with CE for sensitivity (LOD: 0.1 µg/mL) in fish samples .
- Cross-Validation : Use HPLC or LC-MS to confirm results, ensuring minimal interference from structurally similar biogenic amines (e.g., cadaverine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
